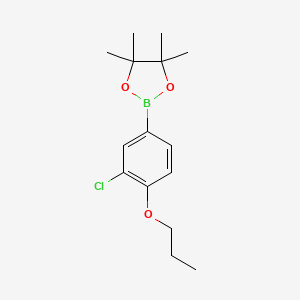

3-Chloro-4-propoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-6-9-18-13-8-7-11(10-12(13)17)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQWKZLJPCZUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester

Direct Boronylation Approaches to Aryl Boronic Acid Pinacol (B44631) Estersacs.orgrsc.org

Direct borylation involves the functionalization of a carbon-hydrogen (C-H) bond on the aromatic ring to form a carbon-boron (C-B) bond. This approach is highly valued for its atom economy, as it avoids the need for pre-installing a leaving group (like a halide) on the substrate. rsc.org

Transition Metal-Catalyzed C-H Borylation Strategiesacs.org

Transition metal catalysis is a powerful tool for the direct borylation of arenes. nih.gov Iridium-based catalysts are particularly prominent in this field. nih.govcore.ac.uk These reactions typically proceed via the activation of a C-H bond, often guided by steric factors. For a precursor like 1-chloro-2-propoxybenzene (B14685760), the catalyst would selectively target the most sterically accessible C-H bond. The regioselectivity is a critical aspect, and while ortho-borylation is common with directing groups, meta- and para-selective methods have also been developed. nih.govcore.ac.uk The general transformation involves reacting the aromatic substrate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst and a specific ligand.

Table 1: Representative Conditions for Ir-Catalyzed C-H Borylation

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | [Ir(OMe)(cod)]2 | Source of active Iridium species |

| Ligand | Bipyridine-based ligands | Controls reactivity and selectivity |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Provides the pinacolboryl group |

| Solvent | Cyclooctane, Hexane, THF | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction |

This table presents generalized conditions for the iridium-catalyzed C-H borylation of arenes.

Electrophilic Aromatic Borylation Mechanismsacs.org

Electrophilic aromatic borylation is an alternative to metal-catalyzed C-H activation. researchgate.net This pathway follows the classical mechanism of electrophilic aromatic substitution (SEAr). In this process, a highly electrophilic boron species attacks the electron-rich aromatic ring. researchgate.net The regioselectivity is governed by the electronic properties of the substituents on the arene. The propoxy group (-OPr) is an ortho-, para-directing activator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. In the case of a 1-chloro-2-propoxybenzene precursor, the electrophilic borylating agent would preferentially substitute at the positions activated by the propoxy group, primarily para to it, which would lead to the desired 3-chloro-4-propoxyphenyl product.

Palladium-Catalyzed Boron-Halogen Exchange Reactionsorganic-chemistry.org

The most common and robust method for synthesizing aryl boronic esters is the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, a reaction widely known as the Miyaura borylation. orgsyn.orgbeilstein-journals.org This method offers excellent functional group tolerance and generally provides high yields. organic-chemistry.orgacs.org For the synthesis of 3-Chloro-4-propoxyphenylboronic acid pinacol ester, a suitable starting material would be 1-bromo-3-chloro-4-propoxybenzene or 3-chloro-4-propoxy-1-iodobenzene.

Utilizing Bis(pinacolato)diboron (B2pin2) in Synthesisacs.org

Bis(pinacolato)diboron (B2pin2) is the most frequently used diboron reagent for this transformation. acs.orgnih.gov The reaction involves treating the aryl halide with B2pin2 in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgbeilstein-journals.org Potassium acetate (B1210297) (KOAc) is a commonly employed base. acs.org The reaction is versatile and compatible with a wide array of functional groups, making it a cornerstone of modern synthetic chemistry for accessing arylboronates. organic-chemistry.orgacs.org

Table 2: Typical Reaction Components for Miyaura Borylation

| Component | Example | Purpose |

|---|---|---|

| Substrate | Aryl Halide (Ar-X, X=I, Br) | Aromatic core with leaving group |

| Boron Reagent | Bis(pinacolato)diboron (B2pin2) | Source of the boryl group |

| Catalyst | PdCl2(dppf), Pd(OAc)2 | Facilitates the cross-coupling |

| Ligand | dppf, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | KOAc, K3PO4 | Promotes the transmetalation step |

| Solvent | Dioxane, DMSO, Toluene | Reaction medium |

This table outlines the typical components used in a palladium-catalyzed Miyaura borylation reaction.

Mechanistic Considerations in Cross-Coupling Borylationacs.orgorganic-chemistry.org

The catalytic cycle of the Miyaura borylation is well-understood and involves three key steps: acs.org

Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate (Ar-Pd-X). acs.org

Transmetalation : The base activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. This forms an Ar-Pd-Bpin species. acs.org

Reductive Elimination : The final step involves the reductive elimination of the Ar-Bpin product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

This cycle efficiently converts aryl halides into their corresponding boronic esters under relatively mild conditions. organic-chemistry.org

Derivatization from Related Precursor Compounds

Beyond direct borylation and cross-coupling with aryl halides, this compound can be synthesized by modifying other functional groups on a pre-existing aromatic ring.

One significant method involves the Sandmeyer-type borylation of an arylamine. rsc.orgorgsyn.org In this approach, a precursor such as 2-chloro-5-amino-1-propoxybenzene could be used. The amino group is first converted into a diazonium salt using a nitrite (B80452) source (e.g., tert-butyl nitrite). This intermediate then reacts with bis(pinacolato)diboron to yield the desired aryl boronic ester. rsc.org

Another classical, though often less functional-group-tolerant, approach is the reaction of an organometallic reagent with a trialkyl borate (B1201080). orgsyn.org This would involve forming a Grignard or organolithium reagent from a suitable precursor, such as 1-bromo-3-chloro-4-propoxybenzene. This highly nucleophilic species then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to give the boronic acid. organic-chemistry.org The resulting boronic acid can then be easily esterified with pinacol, often by heating the two components together with a method to remove water, to form the final pinacol ester product.

Novel and Sustainable Synthetic Routes for Boronic Esters

Modern synthetic chemistry places a strong emphasis on the development of sustainable and scalable manufacturing processes. In the context of organoboron compounds, this has led to the exploration of green chemistry principles and advanced reactor technologies.

Green chemistry aims to reduce the environmental impact of chemical processes. For organoboron synthesis, this includes developing transition-metal-free reactions, using environmentally benign solvents, and employing solvent-free techniques. rsc.org

Transition-Metal-Free Borylation: While many borylation reactions rely on precious metal catalysts like palladium, there is growing interest in metal-free alternatives. rsc.org Methods such as the Sandmeyer-type borylation can convert aromatic amines into arylboronic esters using reagents like tert-butyl nitrite and bis(pinacolato)diboron (B₂pin₂), avoiding heavy metal contamination. orgsyn.orgrsc.org Radical borylation reactions also offer a metal-free pathway to C-B bond formation. acs.orgresearchgate.net

Mechanochemistry: As mentioned previously, mechanochemical synthesis, or ball milling, represents a significant green advancement. By performing reactions in the solid state, it eliminates the need for solvents, reducing waste and simplifying purification. benthamdirect.comresearchgate.netresearchgate.net This technique has been successfully applied to the synthesis of boronic esters from boronic acids and diols.

Sustainable Solvents: When solvents are necessary, the focus is on using greener alternatives. Water has been explored as a solvent for certain copper-catalyzed C-S coupling reactions involving arylboronic acids, demonstrating the potential for more sustainable reaction media in organoboron chemistry. researchgate.net The development of borylation reactions in environmentally friendly solvents is an active area of research. rsc.org

Flow chemistry, utilizing microreactors or continuous flow systems, offers numerous advantages over traditional batch processing for the synthesis of boronic esters. nih.gov These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and straightforward scalability. organic-chemistry.orgchim.ittechnologynetworks.com

The synthesis of arylboronic esters often involves highly reactive intermediates like organolithium species. organic-chemistry.org Flow microreactors are particularly well-suited for handling such intermediates, as the short residence times and superior heat and mass transfer capabilities minimize decomposition and side reactions. researchgate.netrsc.org This technology enables the preparation of functionalized arylboronic esters that are difficult to synthesize using batch methods. rsc.org The ability to scale up production by simply extending the operation time or by using parallel reactor systems ("numbering-up") makes flow chemistry an attractive platform for the industrial production of valuable organoboron compounds. organic-chemistry.orgnih.gov Recent advancements have demonstrated the synthesis of boronic acids on a multigram scale with reaction times of less than a second, showcasing the remarkable throughput of continuous processing. organic-chemistry.org

Reactivity and Mechanistic Studies of 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester

Reactivity of the Aryl Halide Functionality (Chlorine)

The chloro substituent on the aromatic ring of 3-Chloro-4-propoxyphenylboronic acid pinacol (B44631) ester introduces a second reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl chloride is generally lower than that of the corresponding aryl bromide or iodide, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands).

The chloro group can be targeted in several well-known cross-coupling reactions, allowing for the introduction of a wide range of substituents. These include:

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.

Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.

Heck Reaction: For the formation of C-C double bonds by coupling with alkenes.

Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The presence of the boronic ester group on the same molecule necessitates careful optimization of reaction conditions to avoid undesired side reactions.

Below is a table illustrating typical conditions for various cross-coupling reactions involving aryl chlorides.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DMF | 120 |

| Ullmann Ether Synthesis | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 130 |

This table provides representative conditions for common cross-coupling reactions of aryl chlorides. The specific conditions for 3-Chloro-4-propoxyphenylboronic acid pinacol ester would require experimental optimization.

The presence of both a boronic ester and a chloro substituent on the same aromatic ring raises the issue of chemoselectivity. In a cross-coupling reaction with a suitable partner, either the C-B bond or the C-Cl bond could potentially react. The outcome is dependent on the nature of the catalyst, the coupling partner, and the reaction conditions.

For instance, in a palladium-catalyzed reaction with an organometallic reagent (e.g., in a Stille or Negishi coupling), the reactivity order is generally C-I > C-OTf > C-Br > C-Cl. The C-B bond of the boronic ester is typically involved in the transmetalation step of a Suzuki-Miyaura coupling. By careful selection of the palladium catalyst and reaction conditions, it is often possible to selectively react one site over the other. For example, a catalyst system known to be highly active for the activation of aryl chlorides might be employed if the desired reaction is at the chloro position, while milder conditions might favor reaction at the boronic ester.

Furthermore, directed ortho-metalation (DoM) could be a potential competitive pathway, although the directing groups present (propoxy and chloro) are not the strongest. The propoxy group is an ortho, para-director in electrophilic aromatic substitution, and its oxygen atom could potentially direct lithiation to the ortho position. However, the presence of the chloro and boronic ester groups would influence the regioselectivity of such a reaction.

Transformations Involving the Propoxy Group

The propoxy group (–OCH₂CH₂CH₃) is generally considered a stable ether linkage under many synthetic conditions. However, its stability and potential for derivatization should be considered, especially under harsh reaction conditions.

Aryl ethers are typically robust and are expected to be stable under the conditions commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are generally performed under basic conditions and at elevated temperatures, but these conditions are not typically harsh enough to cleave the aryl-oxygen bond of the propoxy group.

However, certain reagents can cleave aryl ethers. For example, strong acids such as HBr or HI, or Lewis acids like BBr₃, are known to cleave ethers. Therefore, reaction sequences involving such reagents would likely not be compatible with the propoxy group. The stability of the ether linkage in the context of specific, less common, or more forcing reaction conditions would need to be evaluated on a case-by-case basis.

The alkyl chain of the propoxy group is generally unreactive. However, it is conceivable that it could be functionalized under specific conditions, although this would likely be a challenging transformation to achieve selectively in the presence of the more reactive aromatic ring and its substituents.

Potential, albeit likely low-yielding or non-selective, transformations could include:

Free-radical halogenation: Under UV light and in the presence of a halogen source like N-bromosuccinimide (NBS), benzylic C-H bonds are most susceptible to radical halogenation. While the propoxy group does not have a benzylic position, radical abstraction from the alkyl chain is possible, though it would likely lead to a mixture of products.

Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain, but this would likely be accompanied by oxidation of other parts of the molecule.

Derivatization of the propoxy group is not a common strategy for molecules of this type, as the aromatic ring offers more predictable and versatile handles for modification.

Hydrolysis and Transesterification Equilibria of Pinacol Ester

The stability of this compound, like other arylboronic acid pinacol esters, is significantly influenced by the presence of water and alcohols, leading to reversible hydrolysis and transesterification reactions. researchgate.net These equilibria are critical in synthetic applications as they can affect product yields and purification processes. researchgate.net The formation of the pinacol ester from the corresponding boronic acid is an equilibrium process, and the presence of water can shift this equilibrium back towards the boronic acid. researchgate.netresearchgate.net

The hydrolysis of boronic esters to their corresponding boronic acids is a well-documented process that can be influenced by several factors, including the electronic nature of substituents on the aromatic ring and the pH of the solution. researchgate.net Studies on various phenylboronic pinacol esters have shown that the rate of hydrolysis is considerably accelerated at physiological pH. researchgate.net This susceptibility to hydrolysis under aqueous conditions is a key consideration in the handling and application of these compounds. researchgate.net The general mechanism for the hydrolysis of an arylboronic acid pinacol ester is depicted below:

ArB(OR)₂ + 2H₂O ⇌ ArB(OH)₂ + 2ROH

The stability of boronic esters can be assessed by studying their transesterification with other diols. researchgate.netresearchgate.net Transesterification involves the exchange of the diol moiety of the boronic ester with another alcohol or diol. tdl.orgmasterorganicchemistry.com This process can be catalyzed by both acids and bases. masterorganicchemistry.com The relative rates of transesterification can provide insights into the thermodynamic stability of different boronic esters. researchgate.net For instance, it has been observed that six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts. researchgate.net

The equilibrium and kinetics of these reactions are sensitive to a multitude of factors, including the pKa of the boronic acid and the diol, steric effects, the dihedral angle of the diol, the pH of the solution, and the composition and concentration of any buffer present. semanticscholar.org

Research Findings on Related Compounds

| Compound | Condition | Half-life (t½) | Completion Time |

|---|---|---|---|

| para-Hydroxy-phenylboronic acid pinacol ester | Water | ~3 hours | ~24 hours |

| para-Hydroxy-phenylboronic acid pinacol ester | pH 7.4 Buffer | ~10 minutes | ~1.5 hours |

| para-Acetamido-phenylboronic acid pinacol ester | Water | > 24 hours | Not completed within 24 hours |

| para-Acetamido-phenylboronic acid pinacol ester | pH 7.4 Buffer | ~3 hours | ~24 hours |

| Alcohol | Equilibrium Constant (Keq) [M⁻¹] |

|---|---|

| Neopentylglycol (NP) | 2.9 ± 0.1 |

| cis-1,2-Cyclopentanediol (B1582340) (CP) | 140 ± 20 |

| Tris(hydroxymethyl)aminomethane (Tris) | 5.0 ± 0.4 |

| Sorbitol (Sorb) | 15.2 ± 0.2 |

The data in Table 1 illustrates the significant impact of pH on the rate of hydrolysis, with the reaction being much faster at a physiological pH of 7.4 compared to in neutral water. researchgate.net It also demonstrates the influence of substituents on the phenyl ring; the electron-donating hydroxyl group leads to faster hydrolysis compared to the electron-withdrawing acetamido group. researchgate.net

Table 2 highlights the variation in the equilibrium constant for the esterification of phenylboronic acid with different diols. researchgate.netnih.gov A higher Keq value indicates that the equilibrium favors the formation of the boronic ester. nih.gov The locked geometry of cis-1,2-cyclopentanediol results in a significantly higher binding affinity compared to more flexible diols like neopentylglycol. researchgate.netnih.gov

These findings underscore the dynamic nature of the boronic ester linkage in this compound and the importance of controlling reaction conditions to manage the equilibrium between the ester and the corresponding boronic acid.

Applications of 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester in Complex Molecule Synthesis

Construction of Substituted Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. libretexts.org These motifs are prevalent in a vast array of biologically active compounds and functional materials. 3-Chloro-4-propoxyphenylboronic acid pinacol (B44631) ester serves as an excellent coupling partner in these transformations, reacting with a diverse range of aryl and heteroaryl halides or triflates. libretexts.orgnih.gov

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid pinacol ester is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction with 3-Chloro-4-propoxyphenylboronic acid pinacol ester.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The choice of catalyst, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled. nih.gov The pinacol ester group offers advantages over the free boronic acid, including enhanced stability and better solubility in organic solvents, which can lead to more consistent and reproducible reaction outcomes.

While specific yield data for reactions involving this compound is not extensively documented in publicly available literature, the general efficacy of Suzuki-Miyaura couplings with similarly substituted arylboronic acid pinacol esters is well-established. The electronic and steric properties of the 3-chloro and 4-propoxy substituents can influence the reactivity of the boronic ester, a factor that synthetic chemists can leverage to achieve desired outcomes.

Introduction of Propoxyphenyl Moieties into Advanced Intermediates

The 3-chloro-4-propoxyphenyl moiety is a structural feature found in various compounds of medicinal interest. The ability to efficiently install this group into advanced synthetic intermediates is therefore of significant value. This compound provides a direct and reliable method for achieving this transformation via palladium-catalyzed cross-coupling reactions.

This strategy allows for the late-stage introduction of the substituted phenyl ring, a desirable feature in medicinal chemistry as it enables the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. The functional group tolerance of the Suzuki-Miyaura coupling is a key advantage, allowing the reaction to be performed on substrates bearing a wide range of other functional groups without the need for extensive protecting group manipulations.

Strategic Use in the Synthesis of Scaffolds for Chemical Research

The development of novel molecular scaffolds is a critical endeavor in chemical research, providing the foundation for the discovery of new bioactive molecules and materials. The unique substitution pattern of this compound makes it an attractive building block for the creation of diverse and functionally rich scaffolds.

By participating in cross-coupling reactions, this reagent can be incorporated into a wide variety of molecular frameworks. The presence of the chloro and propoxy groups on the phenyl ring provides opportunities for further functionalization. For instance, the chloro group can serve as a handle for subsequent cross-coupling reactions or nucleophilic aromatic substitution, while the propoxy group can influence the solubility and conformational properties of the final molecule. This multi-functionality allows for the generation of complex and three-dimensional structures from a relatively simple starting material.

Role in Multi-Step Synthesis Design and Retrosynthetic Analysis

In the design of a multi-step synthesis, the ability to strategically disconnect a complex target molecule into simpler, commercially available starting materials is paramount. This process, known as retrosynthetic analysis, is a fundamental concept in organic synthesis. mdpi.com this compound often emerges as a key synthon in the retrosynthetic analysis of complex molecules containing the 3-chloro-4-propoxyphenyl moiety.

The key retrosynthetic disconnection involving this reagent is the carbon-carbon bond formed via a Suzuki-Miyaura coupling. When planning the synthesis of a biaryl compound, for example, one of the key strategic decisions is which aryl partner will be the boronic acid derivative and which will be the halide. The availability and reactivity of this compound make it a logical choice for the boronic acid component in many synthetic plans. Its stability and ease of handling also contribute to its utility in complex, multi-step sequences where reliability and reproducibility are essential. nih.gov

The table below summarizes the key applications and strategic considerations for the use of this compound in complex molecule synthesis.

| Application | Key Reaction Type | Strategic Advantage |

| Construction of Biaryl and Heterobiaryl Scaffolds | Suzuki-Miyaura Cross-Coupling | Efficient C-C bond formation, access to privileged structures. |

| Introduction of Propoxyphenyl Moieties | Suzuki-Miyaura Cross-Coupling | Late-stage functionalization, suitable for SAR studies. |

| Synthesis of Research Scaffolds | Cross-Coupling and further functionalization | Creation of diverse and complex molecular frameworks. |

| Multi-Step Synthesis and Retrosynthesis | Suzuki-Miyaura Disconnection | Reliable and stable building block for complex target synthesis. |

Advanced Characterization and Spectroscopic Analysis of 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Chloro-4-propoxyphenylboronic acid pinacol (B44631) ester, a combination of ¹H, ¹³C, and ¹¹B NMR experiments delivers a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For 3-Chloro-4-propoxyphenylboronic acid pinacol ester, the spectrum is characterized by distinct signals corresponding to the aromatic, propoxy, and pinacol moieties. The aromatic region typically displays three signals for the trisubstituted benzene (B151609) ring. The electron-donating propoxy group and the electron-withdrawing chloro and boronic ester groups dictate the specific chemical shifts. The propoxy group protons appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and another triplet for the methylene group attached to the oxygen atom. A sharp, intense singlet, integrating to twelve protons, is characteristic of the four equivalent methyl groups of the pinacol ester. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the six aromatic carbons, with their shifts influenced by the attached substituents. The carbon atom bonded to boron (ipso-carbon) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus. rsc.org The three distinct carbons of the propoxy group and the two types of carbons of the pinacol ester (the quaternary carbons of the dioxaborolane ring and the methyl carbons) are also readily identified. rsc.org

¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR is an indispensable tool. Arylboronic acid pinacol esters typically exhibit a single, broad resonance in the ¹¹B NMR spectrum. rsc.org The chemical shift for these tricoordinate boron species generally falls within the range of δ 27 to 35 ppm. rsc.orgrsc.org This signal provides definitive evidence for the presence of the boronic ester functionality.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.7 - 7.8 | d | Aromatic CH ortho to Boron |

| ¹H | 7.5 - 7.6 | dd | Aromatic CH ortho to Chlorine |

| ¹H | 6.8 - 7.0 | d | Aromatic CH ortho to Propoxy |

| ¹H | 3.9 - 4.1 | t | -O-CH₂ -CH₂-CH₃ |

| ¹H | 1.8 - 1.9 | sextet | -O-CH₂-CH₂ -CH₃ |

| ¹H | 1.0 - 1.1 | t | -O-CH₂-CH₂-CH₃ |

| ¹H | ~1.35 | s | Pinacol -C(CH₃ )₂ |

| ¹³C | ~158 | s | Ar-C -O |

| ¹³C | ~138 | s | Ar-C -H |

| ¹³C | ~132 | s | Ar-C -H |

| ¹³C | ~128 | s | Ar-C -Cl |

| ¹³C | ~115 | s | Ar-C -H |

| ¹³C | Not observed | - | Ar-C -B |

| ¹³C | ~84 | s | Pinacol -C (CH₃)₂ |

| ¹³C | ~70 | s | -O-C H₂-CH₂-CH₃ |

| ¹³C | ~25 | s | Pinacol -C(C H₃)₂ |

| ¹³C | ~22 | s | -O-CH₂-C H₂-CH₃ |

| ¹³C | ~10 | s | -O-CH₂-CH₂-C H₃ |

| ¹¹B | 27 - 35 | br s | -B (OR)₂ |

Note: Predicted values are based on data from analogous substituted phenylboronic acid pinacol esters. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.

For this compound (C₁₅H₂₂BClO₃), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. The analysis of boronic acid derivatives is distinguished by the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%) and chlorine (³⁵Cl at ~75% and ³⁷Cl at ~25%). wiley-vch.de This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), which serves as a definitive signature for the presence of these elements in the molecule.

Common ionization techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. google.com In addition to the molecular ion, the mass spectrum may show fragment ions corresponding to the loss of specific parts of the molecule, such as the propoxy group, the entire pinacol moiety, or cleavage of the C-B bond. This fragmentation pattern provides further corroboration of the proposed structure and can be invaluable for monitoring the progress of reactions involving the boronic ester.

X-ray Crystallography for Solid-State Structural Analysis of Complex Boronic Esters

Although a specific crystal structure for this compound is not widely reported, analysis of related arylboronic acid pinacol esters reveals common structural features. researchgate.netnih.gov X-ray studies typically show that the C-B bond and the two B-O bonds of the dioxaborolane ring lie in a trigonal planar geometry around the boron atom. wiley-vch.de The phenyl ring and the boronate ester group are often nearly coplanar, allowing for potential π-interaction between the aromatic system and the vacant p-orbital of the boron atom. wiley-vch.de Crystal structure analysis also provides insight into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state. wiley-vch.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent band associated with the asymmetric B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region. nist.gov Other key vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propoxy and pinacol groups (below 3000 cm⁻¹), aromatic C=C stretching bands around 1600 and 1475 cm⁻¹, and the Ar-O-C ether stretching vibrations. The C-Cl stretch would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the boronate ester group can also be observed. These techniques are highly effective for assessing the purity of a sample, as the presence of impurities, such as the corresponding boronic acid (which would show a broad O-H stretch around 3200-3400 cm⁻¹), would be readily detectable. researchgate.net

Table 2: Predicted Vibrational Spectroscopy Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch (Propoxy, Pinacol) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1380 - 1320 | Very Strong | Asymmetric B-O Stretch |

| 1270 - 1200 | Strong | Asymmetric Ar-O-C Stretch |

| ~1140 | Strong | C-O Stretch (Pinacol) |

| 800 - 600 | Medium-Strong | C-Cl Stretch, Aromatic C-H Bending |

Note: Predicted values are based on general spectroscopic data for substituted phenylboronic esters. nih.govresearchgate.netcdnsciencepub.com

Theoretical and Computational Chemistry Studies of 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester

Electronic Structure Analysis and Boron Lewis Acidity

The electronic structure of 3-Chloro-4-propoxyphenylboronic acid pinacol (B44631) ester is significantly influenced by its substituents. The chlorine atom at the meta-position acts as an electron-withdrawing group through induction, while the propoxy group at the para-position is an electron-donating group through resonance. These opposing effects modulate the electron density on the phenyl ring and, consequently, the Lewis acidity of the boron atom.

The boron atom in boronic esters possesses a vacant p-orbital, rendering it Lewis acidic. wiley-vch.de The strength of this acidity is a critical factor in its reactivity, particularly in the transmetalation step of Suzuki-Miyaura cross-coupling reactions. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the Lewis acidity of various arylboronic acids and their esters. researchgate.net

| Arylboronate Ester | Substituent Effect | Calculated Fluoride Binding Constant (K) in CH₂Cl₂ (M⁻¹) |

|---|---|---|

| Phenylboronate pinacol ester | Neutral | ~10⁴ |

| 4-Methoxyphenylboronate pinacol ester | Electron-donating | < ~10⁴ |

| 4-Trifluoromethylphenylboronate pinacol ester | Electron-withdrawing | > ~10⁴ |

| Thiophene-bridged boronate-π-acceptor | Strongly electron-withdrawing | 1.9 x 10⁷ lookchem.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Modeling

DFT calculations are a powerful tool for elucidating the mechanisms of complex organic reactions, such as the Suzuki-Miyaura cross-coupling. acs.orgresearchgate.netnih.gov These studies provide detailed energy profiles of the catalytic cycle, including the structures of intermediates and transition states. The key steps in the Suzuki-Miyaura reaction are oxidative addition, transmetalation, and reductive elimination. nih.gov

For a reaction involving 3-Chloro-4-propoxyphenylboronic acid pinacol ester, DFT modeling would begin with the oxidative addition of an aryl halide to a palladium(0) complex. The next, and often rate-determining, step is transmetalation, where the aryl group from the boronic ester is transferred to the palladium center. The Lewis acidity of the boron atom and the nature of the base used are crucial in this step. nih.gov DFT studies on model systems have shown that the activation energy for transmetalation is sensitive to the electronic properties of the arylboronic ester. nih.gov

| Reaction Step | Model System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(PPh₃)₂ + PhBr | 12.5 |

| Transmetalation | [Pd(PPh₃)₂(Ph)(Br)] + PhB(OH)₂ | 15-20 researchgate.net |

| Reductive Elimination | [Pd(PPh₃)₂(Ph)₂] | 10.1 |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of how the electronic and steric properties of this compound will influence its reactivity and the selectivity of its reactions. The combination of an electron-withdrawing chloro group and an electron-donating propoxy group can lead to nuanced reactivity.

Selectivity in cross-coupling reactions, particularly in cases where multiple reactive sites are present, can also be predicted. For instance, if the coupling partner has multiple halide leaving groups, DFT calculations can help predict which site is more likely to undergo oxidative addition, based on the activation energies of the competing pathways.

| Boronic Ester | Substituent Effect | Relative Rate of Transmetalation (k_rel) |

|---|---|---|

| Arylboronic acid | - | 1.00 |

| Catechol arylboronate | Electron-donating ester | 4.3 nih.gov |

| Tetrachlorocatechol arylboronate | Electron-withdrawing ester | < 0.01 nih.gov |

| Pinacol arylboronate | Sterically bulky | Slower than arylboronic acid nih.gov |

Computational Approaches to Ligand Design and Catalyst Optimization in Cross-Coupling

A significant application of computational chemistry in catalysis is the rational design of ligands and the optimization of catalyst systems. nih.gov For the Suzuki-Miyaura cross-coupling of this compound, the choice of palladium catalyst and its associated ligands is critical for achieving high efficiency and selectivity.

DFT calculations can be used to screen potential ligands by evaluating their electronic and steric properties and their impact on the catalytic cycle. For example, the binding energy of a ligand to the palladium center and its influence on the activation energies of oxidative addition and reductive elimination can be computed. nih.gov This allows for the in silico identification of promising ligand candidates before their synthesis and experimental testing.

Furthermore, computational studies can help to understand and mitigate catalyst deactivation pathways, leading to the development of more robust and long-lived catalytic systems. By modeling potential side reactions and decomposition pathways, researchers can design catalysts that are more resistant to these undesirable processes.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Propoxyphenylboronic Acid Pinacol Ester

Development of Highly Efficient and Recyclable Catalytic Systems

The predominant application of 3-Chloro-4-propoxyphenylboronic acid pinacol (B44631) ester is in Suzuki-Miyaura cross-coupling reactions, which traditionally rely on homogeneous palladium catalysts. A significant future direction lies in the development of highly efficient and, crucially, recyclable heterogeneous catalytic systems to improve the economic and environmental viability of these reactions.

Research is increasingly focused on immobilizing palladium onto solid supports. These supports not only facilitate the easy separation and reuse of the expensive catalyst but can also enhance catalytic activity and stability. Future investigations for reactions involving 3-Chloro-4-propoxyphenylboronic acid pinacol ester will likely explore catalysts supported on materials such as carbon nanotubes, titanium dioxide, and functionalized magnetic nanoparticles. mdpi.com For instance, palladium catalysts supported on dioxime-functionalized Fe₃O₄ nanoparticles have demonstrated excellent performance with very short reaction times and high turnover frequencies (TOFs) in Suzuki coupling reactions. mdpi.com The ability to recover the catalyst magnetically presents a significant advantage for industrial-scale synthesis.

| Catalyst Support | Key Advantages | Potential Performance Metrics | Recyclability |

| Carbon Nanotubes | High surface area, excellent thermal and chemical stability. | High reaction yields (>90%). mdpi.com | Can be reused for multiple cycles (e.g., up to 6 runs) with minimal loss in activity. mdpi.com |

| Titanium Dioxide (TiO₂) | Photocatalytic properties, robust and inexpensive support. | Maintained high yields (e.g., 87%) after several runs with minimal palladium leaching. mdpi.com | Demonstrates good reusability, especially under visible light conditions. mdpi.com |

| Magnetic Nanoparticles (Fe₃O₄) | Facile separation from the reaction mixture using an external magnet. | Extremely high turnover frequencies (TOFs > 50,000) and very short reaction times (~1 minute). mdpi.com | Excellent recyclability due to efficient magnetic recovery. mdpi.com |

The application of these advanced catalytic systems to the coupling reactions of this compound could lead to significant improvements in process efficiency and sustainability.

Integration into Automated and High-Throughput Synthesis Platforms

The chemical stability and handling advantages of pinacol esters, compared to their corresponding boronic acids, make this compound an ideal candidate for integration into automated and high-throughput synthesis (HTS) platforms. acs.org These platforms are essential in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds.

Future research will likely involve the use of this boronic ester in automated systems that perform reaction setup, monitoring, work-up, and purification. Such automation facilitates the rapid optimization of reaction conditions (e.g., catalyst, ligand, base, and solvent) and the synthesis of diverse compound libraries for biological or material screening. The stability of the pinacol ester ensures its integrity during storage in automated systems and its compatibility with the various reagents and conditions employed in HTS. An example of such advanced application is the automated copper-mediated 18F-fluorination of aryl pinacol boronates, which showcases the potential for these compounds in operationally simple, automated radiolabeling processes. nih.gov

Exploration of Novel Reactivity Patterns Beyond Standard Cross-Coupling

While Suzuki-Miyaura coupling is its primary use, emerging research is uncovering novel reactivity patterns for arylboronic acid pinacol esters that extend beyond standard C-C bond formation. One promising area is the palladium-catalyzed homologation of arylboronic acids and their esters. st-andrews.ac.uk This process involves a formal insertion of a single carbon atom to deliver benzylic boronic esters, which are themselves valuable synthetic intermediates. st-andrews.ac.uk Applying this methodology to this compound could provide access to novel building blocks for pharmaceuticals and agrochemicals.

Another innovative research avenue is the use of arylboronic acid pinacol esters as stable and versatile boron sources for the synthesis of boracycles—boron-containing cyclic compounds. nih.govmdpi.com These structures are of interest in materials science. Instead of using highly reactive or toxic boron halides or organotin precursors, stable pinacol esters like this compound could react with suitable Grignard reagents to form complex polycyclic aromatic structures containing boron, such as dibenzoborepins. nih.govmdpi.com

Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research concerning this compound will emphasize the development of more sustainable and atom-economical methodologies.

This includes advancements in the synthesis of the boronic ester itself. While traditional methods often involve organometallic reagents, newer, metal-free approaches are being developed. For example, a Sandmeyer-type transformation allows for the direct synthesis of arylboronic pinacol esters from readily available arylamines under mild, metal-free conditions. rsc.orgrsc.org This approach offers a practical and scalable route to compounds like this compound.

Furthermore, the execution of cross-coupling reactions is being optimized to be more environmentally friendly. This involves:

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel reduces waste, saves time, and minimizes the need for intermediate purification. researchgate.net For instance, the synthesis of the boronic ester can be followed immediately by a Suzuki-Miyaura coupling reaction in the same pot. rsc.org

Green Solvents: Moving away from volatile organic compounds towards more benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key focus. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This includes developing direct C-H borylation techniques, which avoid the need for pre-functionalized starting materials like aryl halides. organic-chemistry.org

| Methodological Approach | Traditional Method | Sustainable Alternative | Key Benefits |

| Ester Synthesis | Reaction of Grignard/aryllithium reagents with trialkyl borates. | Metal-free synthesis from arylamines. rsc.org | Avoids highly reactive organometallics, milder conditions. |

| Cross-Coupling Solvent | Toluene, Dioxane, THF. | Water, Polyethylene Glycol (PEG). researchgate.net | Reduced toxicity and environmental impact. |

| Process Steps | Separate synthesis, purification, and coupling steps. | One-pot, two-step synthesis and coupling. | Increased efficiency, reduced solvent waste and energy consumption. |

Application in the Synthesis of Functional Organic Materials

This compound is a key building block for constructing the biaryl and poly-aryl scaffolds that form the core of many functional organic materials. The future in this area lies in leveraging its specific substitution pattern to synthesize novel materials with tailored electronic and photophysical properties, with a strict focus on the synthetic pathways rather than the resulting material characteristics.

The synthesis of precursors for organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystalline systems, often relies on precise control over molecular architecture, which can be achieved through Suzuki-Miyaura coupling. The chloro and propoxy substituents on the boronic ester allow for fine-tuning of the steric and electronic properties of the resulting biaryl products. Research is directed towards employing this building block in the synthesis of:

Tricyclic Biaryls: Using palladium-catalyzed, boron ester-mediated reductive cross-coupling of two different aryl halides to create complex, rigid scaffolds. rsc.org

Axially Chiral Biaryls: Developing dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling reactions to synthesize enantiomerically pure biaryls, which are important as chiral ligands and in advanced materials. acs.org

Polyarenes: Programmed synthesis of complex polyaromatic structures through sequential cross-coupling reactions, where this boronic ester can be introduced at a specific step to build molecular complexity. acs.org

These synthetic strategies demonstrate the versatility of this compound not just as a simple coupling partner, but as a sophisticated component for the rational design and synthesis of next-generation organic materials.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-propoxyphenylboronic acid pinacol ester?

Q. How should researchers purify and characterize this compound?

Methodology :

- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol/water mixtures to isolate the ester. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Characterization :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify propoxy (–OCH₂CH₂CH₃, δ ~1.0–1.5 ppm), chloro substituent (δ ~7.2–7.5 ppm for aromatic protons), and pinacol methyl groups (δ ~1.3 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> (calculated for C₁₆H₂₃BClO₃: ~309.1 m/z).

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-4-propoxy substituents influence reactivity in cross-coupling reactions?

Methodology :

- Electronic Effects : The electron-withdrawing chloro group reduces electron density on the boron center, potentially slowing transmetallation in Suzuki-Miyaura couplings. Compare reaction rates with non-chlorinated analogs using UV-vis kinetics (e.g., monitor aryl halide consumption at λ = 290 nm) .

- Steric Hindrance : The bulky propoxy group may impede catalyst access. Test coupling efficiency with sterically demanding substrates (e.g., ortho-substituted aryl halides) under high-temperature conditions (e.g., 100°C in dioxane) .

Data Contradiction Note : While suggests electron-deficient boronic esters react slower with H₂O₂, highlights that steric bulk can be mitigated by adjusting catalyst loading.

Q. What strategies stabilize this compound in aqueous media?

Methodology :

- pH Stability : Conduct kinetic studies in buffered solutions (pH 5–9) using UV-vis (λ = 290 nm) to track ester hydrolysis. Pinacol esters typically degrade faster under acidic conditions (pH < 5) due to proton-assisted cleavage .

- Oxidative Stability : Test reactivity with H₂O₂ (1–10 mM) in PBS (pH 7.4) to mimic biological conditions. Use <sup>11</sup>B NMR to detect boronic acid formation (δ ~10 ppm) .

Key Data :

| Condition | Half-life (pH 7.4) | Reference |

|---|---|---|

| H₂O₂ (5 mM) | <2 hours | |

| Aqueous buffer | >24 hours |

Q. How can this boronic ester be applied in polymer chemistry or materials science?

Methodology :

- RAFT Polymerization : Incorporate the ester into styrenic monomers (e.g., 3-chloro-4-propoxyphenylboronate styrene) for controlled radical polymerization. Use AIBN initiators in toluene (70°C) to achieve Mn ~20,000 g/mol with Đ <1.2 .

- Functional Materials : Post-polymerization deprotection with mild acids (e.g., HCl in THF) yields boronic acid-functionalized polymers for glucose-sensing hydrogels or drug delivery systems .

Contradictions and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.